Enhanced Lipophilicity (LogP) Compared to 4-Aminobenzamide
The octanol-water partition coefficient (LogP) for 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide is calculated as 0.9, representing a 10-fold increase in lipophilicity relative to the parent 4-aminobenzamide scaffold (LogP = 0.09) [1]. This property directly impacts passive diffusion across biological membranes and is a critical determinant of oral bioavailability and CNS penetration in drug discovery programs .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 4-Aminobenzamide (CAS 2835-68-9): 0.09 |
| Quantified Difference | +0.81 (10× increase in partition coefficient) |
| Conditions | Predicted using in silico models (Molaid platform) and validated against experimental LogP of comparator (ChemSrc) |
Why This Matters
A 10-fold increase in LogP directly translates to improved passive membrane permeability, making the compound a more viable starting point for hit-to-lead optimization campaigns requiring enhanced cellular uptake.
- [1] 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide, Calculated LogP 0.9, Molaid MS_196525, 2025. View Source
